RAGE antagonist peptide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The RAGE antagonist peptide, also known as RAP, is an antagonist for the receptor for advanced glycation end products (RAGE) . It has been shown to control the biological activity of RAGE . RAP can block the activation of RAGE mediated by several ligands, including HMGB-1, S100P, and S100A4 . It has demonstrated anti-tumor and anti-inflammatory activities .

Synthesis Analysis

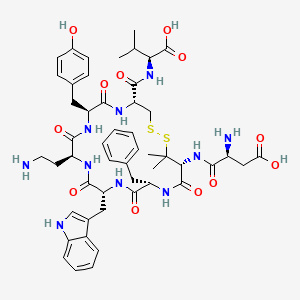

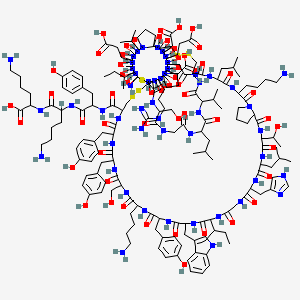

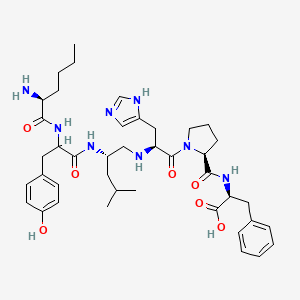

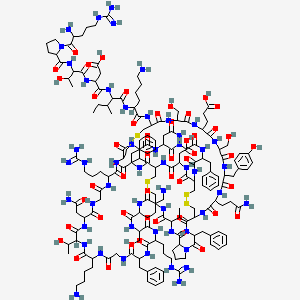

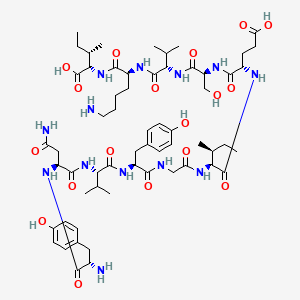

The synthesis of RAGE antagonist peptide involves the design and creation of small antagonistic peptides derived from S100P . These peptides were tested for their ability to inhibit RAGE binding . The most effective peptide was found to inhibit the interaction of S100P, S100A4, and HMGB-1 with RAGE at micromolar concentrations .Molecular Structure Analysis

The empirical formula of RAGE antagonist peptide is C57H101N13O17S, and its molecular weight is 1272.55 . The sequence of the peptide is ELKVLMEKEL .Chemical Reactions Analysis

The RAGE antagonist peptide is designed to prevent RAGE from binding with several of its most important ligands, including HMGB-1, S100P, and S100A4 . This blocking action disrupts the activation of RAGE, thereby inhibiting certain cellular responses .Physical And Chemical Properties Analysis

The RAGE antagonist peptide is a solid substance that is soluble in water up to 5 mg/mL . It is recommended to be stored at -20°C in a dry, sealed condition .Scientific Research Applications

Treatment of Diabetes Mellitus

RAGE and its ligands stimulate the activations of diverse pathways, such as p38MAPK, ERK1/2, Cdc42/Rac, and JNK, and trigger cascades of diverse signaling events that are involved in a wide spectrum of diseases, including diabetes mellitus .

Management of Inflammatory Diseases

The targeted inhibition of RAGE or its ligands is considered an important strategy for the treatment of chronic inflammatory diseases .

Treatment of Vascular Diseases

RAGE and its ligands are involved in the pathogenesis of various vascular diseases. Therefore, RAGE antagonist peptides could be used in the treatment of these conditions .

Management of Neurodegenerative Diseases

RAGE and its ligands are also involved in the pathogenesis of neurodegenerative diseases. Thus, RAGE antagonist peptides could be used in the management of these conditions .

Cancer Treatment

RAGE and its ligands are involved in the pathogenesis of cancer. Therefore, RAGE antagonist peptides could be used in cancer treatment .

Development of Small-Molecule RAGE Antagonists

RAGE represents an attractive drug target for age-related diseases. The development of small-molecule RAGE antagonists is an area of research that has experienced a slowdown in recent years .

Treatment of Atherothrombosis

RAGE and its ligands are involved in the pathogenesis of atherothrombosis. Therefore, RAGE antagonist peptides could be used in the treatment of this condition .

Inhibition of Tumor Growth and Metastasis

RAGE antagonist peptide has been shown to inhibit the growth and metastasis of rat glioma tumors .

Future Directions

The RAGE antagonist peptide shows promise as a tool for the investigation of RAGE function and as an in vivo treatment for RAGE-related disorders . With the development of RAGE-targeting agents, such as small molecules, aptamers, and RAGE antagonist peptides, in recent years, it has become possible to inhibit RAGE activity without any adverse effects . Therefore, this peptide should be useful for the study of RAGE in various diseases .

properties

IUPAC Name |

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H101N13O17S/c1-30(2)27-41(48(60)78)67-52(82)39(19-22-46(76)77)64-49(79)35(15-11-13-24-58)62-51(81)38(18-21-45(74)75)65-53(83)40(23-26-88-10)66-56(86)43(29-32(5)6)69-57(87)47(33(7)8)70-54(84)36(16-12-14-25-59)63-55(85)42(28-31(3)4)68-50(80)37(61-34(9)71)17-20-44(72)73/h30-33,35-43,47H,11-29,58-59H2,1-10H3,(H2,60,78)(H,61,71)(H,62,81)(H,63,85)(H,64,79)(H,65,83)(H,66,86)(H,67,82)(H,68,80)(H,69,87)(H,70,84)(H,72,73)(H,74,75)(H,76,77)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,47-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCWJIBXKJZZLN-RBQIHDOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H101N13O17S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1272.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

RAGE antagonist peptide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)

![[Ala113]-MBP (104-118)](/img/structure/B612395.png)